沙丁胺醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Salbutamol Hydrochloride's synthesis involves several chemical reactions, starting with the base compound saligenin, a derivative which undergoes structural modifications to incorporate the β2-adrenoceptor agonist activity. Detailed synthesis pathways focus on optimizing yield and purity, ensuring the therapeutic efficacy of Salbutamol Hydrochloride.

Molecular Structure Analysis

The molecular structure of Salbutamol Hydrochloride features a chiral center, resulting in (R)- and (S)- enantiomers. Its structure is crucial for its interaction with β2-adrenergic receptors. The (R)-enantiomer is pharmacologically active, offering bronchodilation, while the (S)-enantiomer is less active but may contribute to side effects. Understanding the molecular structure is essential for the drug's pharmacological profile and effectiveness.

Chemical Reactions and Properties

Salbutamol Hydrochloride undergoes several chemical reactions, including metabolism in the liver to inactive sulfate and glucuronide conjugates. Its chemical properties, such as solubility in water and stability in various pH conditions, are important for its formulation as an inhalable solution or as oral tablets.

Physical Properties Analysis

The physical properties of Salbutamol Hydrochloride, including its melting point, boiling point, and solubility in different solvents, play a crucial role in its formulation and delivery. These properties are essential for the drug's administration as an inhaler, nebulizer solution, or oral medication, ensuring its stability and bioavailability.

Chemical Properties Analysis

Salbutamol Hydrochloride's chemical properties, such as its reactivity with other compounds, degradation under certain conditions, and interaction with excipients in formulations, are critical for the development and manufacturing of safe and effective medications. Understanding these properties ensures the drug's efficacy and stability throughout its shelf life.

科学研究应用

在自身免疫性疾病中的免疫调节潜力

沙丁胺醇,也称为异丙肾上腺素,传统上以其在治疗哮喘患者支气管痉挛中的应用而闻名。除了其众所周知的支气管扩张作用外,最近的研究表明沙丁胺醇可能具有免疫调节特性,为多发性硬化症 (MS) 等自身免疫性疾病提供了一种潜在的治疗途径。研究表明,沙丁胺醇可以在体外和体内调节免疫系统,在各种动物模型和人体研究中,暗示了它作为 MS 辅助疗法的能力。这些新出现的证据强调了需要进一步研究沙丁胺醇在免疫调节中的作用及其超出呼吸系统疾病的更广泛治疗意义 (Makhlouf, Weiner, & Khoury, 2002)。

对映异构体特异性效应

沙丁胺醇是一种手性分子,包含 R(左旋沙丁胺醇)和 S 异构体。虽然传统上用作外消旋混合物,但研究表明沙丁胺醇的治疗益处主要归因于其 R-异构体,左旋沙丁胺醇。S-异构体以前被认为是一种惰性成分,已被证明在长期给药后会产生有害影响。左旋沙丁胺醇已被证明在成人和儿童的急性哮喘和慢性哮喘治疗中提供治疗优势,表明具有更具针对性和有效性的治疗方式的潜力。这些发现强调了对映选择性方法在药物制剂和治疗中的重要性,指出了支气管痉挛性疾病管理的范式转变 (Gupta & Singh, 2007)。

治疗协同作用和安全性评估

探索沙丁胺醇在联合疗法中的应用及其安全性概况拓宽了我们对其药理学谱的理解。研究评估了沙丁胺醇与其他药物(如镁)联合使用,突出了其在增强严重哮喘和慢性阻塞性肺疾病 (COPD) 治疗效果中的作用。这些研究不仅增强了沙丁胺醇的治疗多功能性,而且还有助于优化呼吸系统疾病的治疗策略。安全性评估,特别是在长效 β2 激动剂的背景下,肯定了沙丁胺醇在治疗参数内使用时的良好安全性,支持其在临床实践中的持续作用 (Rabe Kf, 2003)。

安全和危害

未来方向

属性

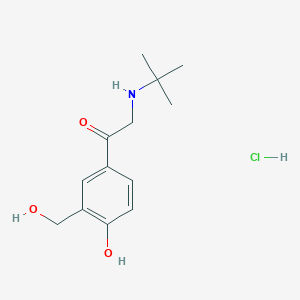

IUPAC Name |

2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,14-16H,7-8H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWSQQUAGFEQOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608457 |

Source

|

| Record name | 2-(tert-Butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salbutamon Hydrochloride | |

CAS RN |

41489-89-8 |

Source

|

| Record name | 2-(tert-Butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salbutamol Hydrochloride EP Impurity J | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B29951.png)